Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate
Overview
Description
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidinones. It is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a keto group at position 2 and a carboxylate ester group at position 4. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be synthesized through various methods, with the Biginelli reaction being one of the most common. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:
- Urea
Aldehyde: (e.g., benzaldehyde)
β-Keto ester: (e.g., ethyl acetoacetate)
The reaction is catalyzed by an acid such as hydrochloric acid or acetic acid and is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding pyrimidine derivatives.
- Reduction : Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyrimidine alcohols.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Nucleophiles like amines or thiols can be used under basic conditions to replace the ester group.
Major Products
- Oxidation : Pyrimidine derivatives with additional oxygen functionalities.
- Reduction : Dihydropyrimidine alcohols.
- Substitution : Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology : Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
- Medicine : Investigated for its antiviral, anticancer, and anti-inflammatory properties. It has shown promise in the development of new therapeutic agents.
- Industry : Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be compared with other similar compounds such as:
- Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share a similar pyrimidine or dihydropyrimidine core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-oxo-1H-pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5(9)4-2-3-7-6(10)8-4/h2-3H,1H3,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFHABUKRPPLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340596 | |
Record name | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950514-14-4 | |
Record name | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.